molecular formula C18H21FN2OS B2549378 N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide CAS No. 671201-05-1

N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide

Cat. No.: B2549378
CAS No.: 671201-05-1
M. Wt: 332.44
InChI Key: VFOXKDZDMIBSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C18H21FN2OS and its molecular weight is 332.44. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Selective Discrimination

Research into reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols has shown significant advances. These probes, designed for heightened sensitivity and selectivity, utilize intramolecular charge transfer pathways and are essential in detecting toxic benzenethiols and biologically active aliphatic thiols. Their application in water samples demonstrates their potential for environmental and biological sciences, showing quantitative recovery rates between 94% to 97% for thiophenols sensing (Wang et al., 2012).

Kappa Opioid Receptor Antagonists

Arylphenylpyrrolidinylmethylphenoxybenzamides have been identified as having high affinity and selectivity for κ opioid receptors. These compounds are potent antagonists, suggesting their applicability in preclinical development as receptor occupancy tracers. Their evaluation in vivo, without the need for radiolabeling, underscores their potential in therapeutic settings and receptor occupancy studies (Mitch et al., 2011).

Inhibition of TNF-α Production

N-pyridinyl(methyl)fluorobenzamides have been synthesized and evaluated as inhibitors of TNF-α production. Some compounds exhibited significant activity, indicating their potential in reducing inflammatory responses. Preliminary in-vivo assays suggest moderate effectiveness against carrageenan-induced rat paw oedema and significant reduction in ear thickness in the PMA-induced mouse ear-swelling test, highlighting their potential in anti-inflammatory applications (Collin et al., 1999).

Anticoccidial Agents

The study on the synthesis and SAR of diarylpyrrole anticoccidial agents has led to identifying potent inhibitors of Eimeria tenella PKG, a cGMP-dependent protein kinase. These findings could pave the way for new treatments against coccidiosis, a significant disease in poultry farming, demonstrating the chemical's potential in veterinary medicine (Qian et al., 2006).

Corrosion Inhibition

Methoxy-substituted phenylthienyl benzamidines have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. Their effectiveness, which can reach up to 95% at specific concentrations, along with the observation of Langmuir adsorption isotherm behavior, illustrates their potential in protecting metals against corrosion. This application is crucial for industries dealing with acidic environments, offering insights into materials science (Fouda et al., 2020).

Properties

IUPAC Name

N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS/c1-12-13(2)23-18(16(12)11-21-9-3-4-10-21)20-17(22)14-5-7-15(19)8-6-14/h5-8H,3-4,9-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOXKDZDMIBSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1CN2CCCC2)NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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